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Abstract
Cyclic ADP-ribose (cADPR) has emerged as a critical second messenger in the intricate

signaling network governing insulin secretion from pancreatic β-cells. This technical guide

provides an in-depth exploration of the molecular mechanisms by which cADPR modulates

calcium ion (Ca²⁺) homeostasis and, consequently, insulin release. We will detail the key

signaling pathways, present quantitative data from seminal studies, outline experimental

protocols for investigating the cADPR pathway, and provide visual representations of these

complex processes to facilitate a comprehensive understanding for researchers and

professionals in the field of diabetes and metabolic drug discovery.

Introduction
Glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells is a cornerstone of glucose

homeostasis. While the influx of extracellular Ca²⁺ through voltage-gated channels is a well-

established primary trigger, the mobilization of Ca²⁺ from intracellular stores provides a crucial

amplifying signal. Cyclic ADP-ribose, a metabolite of nicotinamide adenine dinucleotide

(NAD⁺), plays a pivotal role in this latter process.[1][2] Synthesized by the ectoenzyme CD38,

cADPR acts on ryanodine receptors (RyRs) located on the endoplasmic reticulum (ER),

inducing Ca²⁺ release and augmenting the cytosolic Ca²⁺ concentration required for insulin

granule exocytosis.[3][4][5] This guide will dissect the components of this signaling pathway

and the experimental evidence supporting its significance.
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The cADPR Signaling Pathway in Pancreatic β-Cells
The synthesis and action of cADPR in pancreatic β-cells involve a series of coordinated

molecular events, primarily initiated by an increase in intracellular glucose metabolism.

Synthesis of cADPR by CD38
The primary enzyme responsible for cADPR synthesis in β-cells is CD38, a transmembrane

glycoprotein with dual enzymatic functions: ADP-ribosyl cyclase and cADPR hydrolase.[4][6]

Glucose metabolism leads to an increase in the intracellular ATP/ADP ratio. ATP acts as an

inhibitor of the cADPR hydrolase activity of CD38.[3][4] This inhibition shifts the enzymatic

equilibrium towards the synthesis of cADPR from NAD⁺, leading to its accumulation within the

β-cell.[4]

cADPR-Mediated Ca²⁺ Mobilization
cADPR mediates the release of Ca²⁺ from the ER by targeting and activating ryanodine

receptors (RyRs), which are large-conductance Ca²⁺ channels.[3][5] The interaction is not

direct; cADPR is proposed to bind to the FK506-binding protein 12.6 (FKBP12.6), which in turn

dissociates from the RyR, leading to channel opening and Ca²⁺ efflux into the cytosol.[3][4]

This cADPR-induced Ca²⁺ release contributes to the overall rise in intracellular Ca²⁺

concentration, amplifying the initial signal generated by glucose-stimulated Ca²⁺ influx.

Crosstalk with Other Signaling Pathways
The cADPR pathway does not operate in isolation. It interacts with other key signaling

molecules to fine-tune insulin secretion:

NAADP (Nicotinic Acid Adenine Dinucleotide Phosphate): Like cADPR, NAADP is a Ca²⁺-

mobilizing second messenger that can be synthesized by CD38.[5] NAADP acts on two-pore

channels (TPCs) located on acidic organelles like lysosomes.[5] There is evidence of

interplay between the cADPR and NAADP pathways in mediating Ca²⁺ signals.[7][8]

IP₃ (Inositol 1,4,5-trisphosphate): While some early studies suggested a minimal role for IP₃

in direct Ca²⁺ release from β-cell microsomes compared to cADPR, it is now understood that

IP₃, generated via phospholipase C activation, also contributes to intracellular Ca²⁺

mobilization and can interact with the cADPR pathway.[1][7]
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cAMP (Cyclic Adenosine Monophosphate): Glucagon-like peptide-1 (GLP-1), a potent insulin

secretagogue, elevates cAMP levels. cAMP, through protein kinase A (PKA)-dependent

phosphorylation, can sensitize RyRs to activation by cADPR and Ca²⁺, thereby enhancing

Ca²⁺-induced Ca²⁺ release (CICR).[9][10]

Below is a diagram illustrating the core cADPR signaling pathway in response to glucose.
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Caption: Glucose-stimulated cADPR signaling pathway for insulin secretion.

Quantitative Data on cADPR Involvement
Several studies have quantified the impact of cADPR and its associated machinery on insulin

secretion and Ca²⁺ mobilization. The following tables summarize key findings.
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Experimental

Model

Stimulus/Condit

ion

Parameter

Measured
Observed Effect Reference

Transgenic Mice

Overexpressing

Human CD38

High Glucose

Ca²⁺ Mobilizing

Activity in Islet

Extracts

3-fold higher

than control
[6]

Transgenic Mice

Overexpressing

Human CD38

Glucose
Insulin Secretion

from Islets

1.7-2.3-fold

higher than

control

[6]

Transgenic Mice

Overexpressing

Human CD38

Ketoisocaproate
Insulin Secretion

from Islets

1.7-2.3-fold

higher than

control

[6]

Digitonin-

Permeabilized

Rat Islets

cADPR Insulin Secretion
Induced insulin

secretion
[1]

Rat Islet

Microsomes
cADPR Ca²⁺ Release

Induced Ca²⁺

release
[1]

MIN6 Murine

Pancreatic β-Cell

Line

Transfection with

Human CD38

Glucose-Induced

Insulin Release

Increased

compared to

non-transfected

cells

[11]

Experimental Protocols
Investigating the role of cADPR in insulin secretion requires specialized techniques. Below are

detailed methodologies for key experiments cited in the literature.

Measurement of cADPR Levels by Cycling Assay
This protocol is adapted from methodologies used to quantify endogenous cADPR levels.[12]

[13][14]

Objective: To measure the concentration of cADPR in pancreatic β-cell or islet lysates.
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Principle: The assay relies on the reverse reaction of ADP-ribosyl cyclase, which converts

cADPR to NAD⁺ in the presence of nicotinamide. The resulting NAD⁺ is then amplified through

a cycling reaction involving alcohol dehydrogenase and diaphorase, which generates a

fluorescent product (resorufin) that can be quantified.

Materials:

Pancreatic islets or β-cells

Perchloric acid (PCA), 0.6 M, ice-cold

Chloroform/Tri-n-octylamine solution (3:1 v/v)

cADPR standards

Reaction buffer (e.g., 100 mM Na₂HPO₄, pH 8.0)

Nicotinamide

Recombinant ADP-ribosyl cyclase

Cycling reagent mix (containing alcohol, alcohol dehydrogenase, diaphorase, and resazurin)

Fluorescence plate reader (Excitation: 544 nm, Emission: 590 nm)

Procedure:

Cell Lysis: Lyse cultured cells or isolated islets with ice-cold 0.6 M PCA.

Protein Quantification: Collect the PCA lysate. Dissolve the remaining cell debris in 1 M

NaOH for protein quantification using a Bradford or BCA assay.

Extraction: Neutralize and extract the PCA from the lysate by adding 4 volumes of

Chloroform/Tri-n-octylamine solution. Vortex vigorously and centrifuge to separate the

phases.

Sample Preparation: Carefully collect the upper aqueous phase containing cADPR.
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Standard Curve: Prepare a standard curve of known cADPR concentrations in 0.6 M PCA

and process them in parallel with the samples.

Cycling Reaction:

Add the extracted sample or standard to a reaction mix containing reaction buffer,

nicotinamide, and ADP-ribosyl cyclase. This converts cADPR to NAD⁺.

Add the cycling reagent mix to initiate the amplification and fluorescence generation.

Measurement: Measure the fluorescence kinetics using a plate reader.

Calculation: Calculate the rate of fluorescence increase (RFU/min). Determine the cADPR

concentration in the samples by interpolating from the standard curve and normalize to the

total protein amount.
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Caption: Workflow for the measurement of cellular cADPR levels.
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Insulin Secretion Assay in Permeabilized Islets
This protocol allows for the direct introduction of non-membrane-permeable substances like

cADPR into the cell interior to study their effects on exocytosis.[1]

Objective: To determine the direct effect of cADPR on insulin secretion from pancreatic islets.

Materials:

Isolated pancreatic islets

Krebs-Ringer Bicarbonate (KRB) buffer

Digitonin

cADPR solution

Ca²⁺/EGTA buffers to clamp free Ca²⁺ concentration

Insulin ELISA kit

Procedure:

Islet Isolation: Isolate pancreatic islets from rodents using standard collagenase digestion

methods.

Pre-incubation: Pre-incubate islets in KRB buffer.

Permeabilization: Briefly expose islets to a low concentration of digitonin in a cytosol-like

buffer to selectively permeabilize the plasma membrane.

Stimulation: Incubate the permeabilized islets with the test substance (e.g., cADPR, Ca²⁺,

IP₃) in the presence of ATP and a controlled Ca²⁺ concentration.

Sample Collection: After the incubation period, collect the supernatant.

Insulin Measurement: Measure the concentration of insulin in the supernatant using an

ELISA.
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Data Analysis: Compare the amount of insulin secreted in the presence of cADPR to control

conditions.

Ca²⁺ Release from Islet Microsomes
This cell-free system is used to identify agents that can directly induce Ca²⁺ release from

intracellular stores.[1]

Objective: To assess the ability of cADPR to induce Ca²⁺ release from the endoplasmic

reticulum.

Materials:

Isolated pancreatic islets

Homogenization buffer

Ultracentrifuge

Fluorescent Ca²⁺ indicator (e.g., Fura-2)

cADPR solution

Spectrofluorometer

Procedure:

Microsome Preparation: Homogenize isolated islets in a suitable buffer and centrifuge at low

speed to remove nuclei and debris. Pellet the microsomal fraction by ultracentrifugation.

Ca²⁺ Loading: Resuspend the microsomes in a buffer containing ATP and a fluorescent Ca²⁺

indicator. The microsomes will actively take up Ca²⁺.

Measurement: Place the microsomal suspension in a cuvette in a spectrofluorometer and

monitor the extra-microsomal Ca²⁺ concentration.

Stimulation: Once a stable baseline is achieved, add cADPR to the cuvette.
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Data Analysis: An increase in fluorescence indicates Ca²⁺ release from the microsomes.

Compare the response to cADPR with that of other agents like IP₃ or a vehicle control.

Conclusion and Future Directions
The evidence strongly supports a significant role for the CD38/cADPR signaling system as a

key amplifier of glucose-stimulated insulin secretion. By mobilizing intracellular Ca²⁺ stores,

cADPR ensures a robust and sustained Ca²⁺ signal necessary for the second phase of insulin

release. The intricate interplay between cADPR and other signaling pathways, such as those

involving cAMP and NAADP, highlights the complexity and sophistication of β-cell signal

transduction.

For drug development professionals, targeting components of the cADPR pathway presents

novel therapeutic opportunities. Modulators of CD38 activity or agents that mimic or antagonize

the effects of cADPR could potentially be developed to enhance insulin secretion in type 2

diabetes. Further research is needed to fully elucidate the regulation of CD38 in health and

disease and to explore the therapeutic potential of targeting this critical signaling nexus. A

deeper understanding of these mechanisms will undoubtedly pave the way for innovative

strategies to combat β-cell dysfunction in diabetes.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/8530408/
https://pubmed.ncbi.nlm.nih.gov/8530408/
https://pubmed.ncbi.nlm.nih.gov/8530408/
https://pubmed.ncbi.nlm.nih.gov/21099275/
https://pubmed.ncbi.nlm.nih.gov/21099275/
https://pubmed.ncbi.nlm.nih.gov/35219154/
https://pubmed.ncbi.nlm.nih.gov/35219154/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3508791/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3508791/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3508791/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3508791/
https://usiena-air.unisi.it/handle/11365/23127
https://usiena-air.unisi.it/handle/11365/23127
https://pubmed.ncbi.nlm.nih.gov/21387169/
https://pubmed.ncbi.nlm.nih.gov/21387169/
https://bio-protocol.org/exchange/preprintdetail?id=1665&type=3
https://www.researchgate.net/figure/Components-of-the-cycling-assay-for-cADPR-The-assay-for-cADPR-depends-on-the-conversion_fig8_236916053
https://www.researchgate.net/publication/11586257_A_novel_cyclic_assay_for_cellular_cADP-ribose_with_nanomolar_sensitivity
https://www.benchchem.com/product/b040047#the-involvement-of-cyclic-adp-ribose-in-insulin-secretion
https://www.benchchem.com/product/b040047#the-involvement-of-cyclic-adp-ribose-in-insulin-secretion
https://www.benchchem.com/product/b040047#the-involvement-of-cyclic-adp-ribose-in-insulin-secretion
https://www.benchchem.com/product/b040047#the-involvement-of-cyclic-adp-ribose-in-insulin-secretion
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b040047?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

